molecular formula C10H15NO B8518919 2-Cyanomethyl-2-methylcycloheptanone

2-Cyanomethyl-2-methylcycloheptanone

Cat. No. B8518919
M. Wt: 165.23 g/mol
InChI Key: HDEDAGREICRNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanomethyl-2-methylcycloheptanone is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyanomethyl-2-methylcycloheptanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanomethyl-2-methylcycloheptanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyanomethyl-2-methylcycloheptanone

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(1-methyl-2-oxocycloheptyl)acetonitrile

InChI

InChI=1S/C10H15NO/c1-10(7-8-11)6-4-2-3-5-9(10)12/h2-7H2,1H3

InChI Key

HDEDAGREICRNQD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC1=O)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-oxocycloheptaneacetonitrile (44.6 g, 0.297 mole), and methyl iodide (42.6 g, 0.3 mole) in dry benzene (200 ml) under nitrogen, is added dropwise a solution of sodium tert-amylate in toluene (340 ml, 0.297 mole). The reaction is exothermic and a bright yellow colour appears. The mixture is stirred at 65° C. for 4 hr., then allowed to stand overnight at room temperature. The mixture is washed with 1% aqueous HCl, cold water, then brine, dried (MgSO4) and concentrated to give an oily residue. Distillation under reduced pressure gives 1-methyl-2-oxocycloheptaneacetonitrile (13, R1 = CH3, R2 = H and m = 4), bp 152°-158° C./14 mm.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of sodium tert.-amylate in toluene (340 ml, 0.297 mole) is added dropwise with stirring under nitrogen to a solution of 2-cyanomethylcycloheptanone (44.6 g, 0.297 mole, obtained as described above) and methyl iodide (42.6 g, 0.3 mole) in dry benzene (200 ml), and the mixture is stirred at 65° C for 4 hrs. and allowed to stand overnight at room temperature. The reaction mixture is washed with 1% aqueous hydrochloric acid, water, saturated sodium chloride solution, dried over magnesium sulfate, and the solvent is evaporated. Distillation of the residue under reduced pressure yields 2-cyanomethyl-2-methylcycloheptanone, bp. 152°-158° C/14 mm, nmr (CDCl3) δ1.27 (s, 3H).
[Compound]
Name
sodium tert.-amylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step Two
Quantity
42.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.